molecular formula C28H42N7O18P3S B1264391 3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA

3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA

Cat. No. B1264391
M. Wt: 889.7 g/mol
InChI Key: QDXKTBIXZUTNGC-CRVKRRNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxycyclohexa-1,5-diene-1-carboxylic acid. It derives from a cyclohexa-1,5-diene-1-carbonyl-CoA. It is a conjugate acid of a 3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA(4-).

Scientific Research Applications

Anaerobic Aromatic Compound Degradation
The first steps in the anaerobic conversion of benzoyl-CoA to nonaromatic products involve the enzymes benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. These enzymes catalyze the reduction of benzoyl-CoA under anoxic conditions, producing cyclohexa-1,5-diene-1-carbonyl-CoA as the main product, which is then converted into 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by the hydratase. This process, observed in the denitrifying bacterium Thauera aromatica, illustrates the biochemical pathway for aromatic compound degradation in anaerobic environments (Boll et al., 2000).

Mechanism of Enzymatic Birch Reduction
The enzymes involved in anaerobic degradation of aromatic compounds, specifically benzoyl-coenzyme A reductases (BCR), catalyze the ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA (dienoyl-CoA). This Birch reduction mechanism involves alternate electron transfer and protonation steps, indicating a complex and highly specific enzymatic process that contributes to the biochemical conversion of aromatic compounds in bacteria (Thiele et al., 2008).

Common Benzoyl-CoA Degradation Pathway in Anaerobes
Research has shown that cyclohexa-1,5-diene-1-carbonyl-CoA hydratase activities in various anaerobic bacteria indicate a common pathway for benzoyl-CoA degradation across different types of anaerobes. This pathway involves the dearomatization of benzoyl-CoA to dienoyl-CoA and its further metabolism, suggesting a universal mechanism for aromatic compound degradation in both facultative and strict anaerobes (Peters et al., 2006).

Oxidative Stress Protection in Aromatic Compound Degradation
Studies have identified a benzoyl-CoA-forming, 1,5-dienoyl-CoA:acceptor oxidoreductase activity in Thauera aromatica that seems to provide protection against oxidative stress during the degradation of aromatic compounds. This activity suggests a regulatory mechanism that prevents the futile cycling of aromatic compound degradation and rearomatization under varying oxygen levels, illustrating the adaptability of bacterial metabolic pathways to environmental conditions (Thiele et al., 2008).

properties

Product Name

3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA

Molecular Formula

C28H42N7O18P3S

Molecular Weight

889.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxycyclohexa-1,5-diene-1-carbothioate

InChI

InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-7-6-18(37)30-8-9-57-27(41)15-4-3-5-16(36)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-4,10,13-14,16-17,20-22,26,36,38-39H,5-9,11-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22+,26-/m1/s1

InChI Key

QDXKTBIXZUTNGC-CRVKRRNDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(CC=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(CC=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA
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3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA
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3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA
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3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA

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